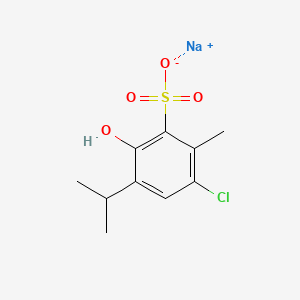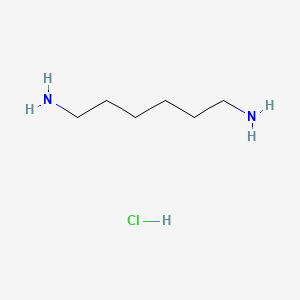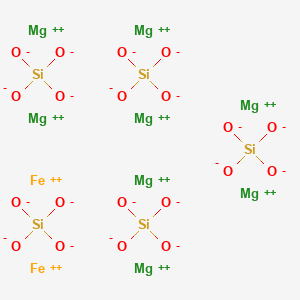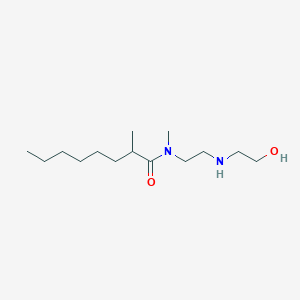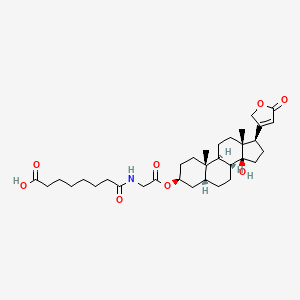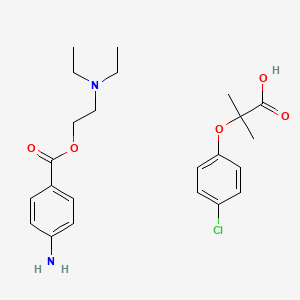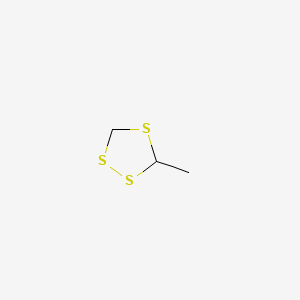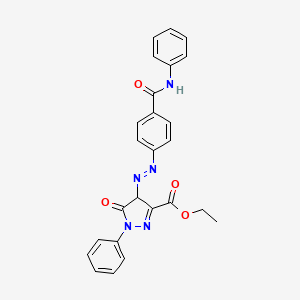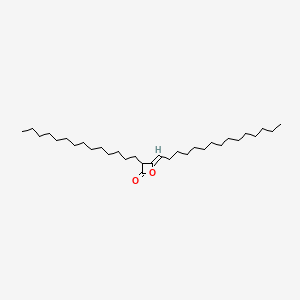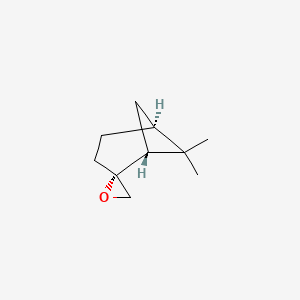
Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate: is a complex organotin compound with the molecular formula C50H100O4S2Sn . This compound is notable for its unique structure, which includes a tin atom bonded to a tetradecyl group, two dioctyl groups, and a dithia-oxa moiety. It is used primarily in research settings due to its specialized properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate typically involves the reaction of organotin precursors with appropriate thiol and ether compounds under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.
Solvent: Organic solvents such as toluene or dichloromethane to dissolve the reactants and products.
Catalysts: Sometimes, catalysts like palladium or platinum complexes are used to enhance the reaction rate.
Industrial Production Methods
While industrial production methods are not well-documented due to the compound’s specialized use, it is likely that large-scale synthesis would follow similar routes with optimization for yield and purity. This might include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithia moiety can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The organotin moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or alkoxides for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organotin chemistry for the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with molecular targets such as enzymes and cellular membranes . The tin atom can coordinate with various ligands, altering the compound’s reactivity and biological activity. The dithia-oxa moiety can interact with sulfur-containing biomolecules, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different structural features.
Dibutyltin dilaurate: Used in similar contexts but with distinct reactivity due to its different substituents.
Uniqueness
Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate is unique due to its complex structure, which imparts specific reactivity and biological activity not seen in simpler organotin compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable tool in research and industrial applications.
Properties
CAS No. |
83898-53-7 |
|---|---|
Molecular Formula |
C50H100O4S2Sn |
Molecular Weight |
948.2 g/mol |
IUPAC Name |
tetradecyl 3-[dioctyl-(3-oxo-3-tetradecoxypropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C17H34O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;2*1-3-5-7-8-6-4-2;/h2*20H,2-16H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
QAZSVDYMHZISCX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


